2-heptoxybenzamide
Description
2-Heptoxybenzamide (C₁₄H₂₁NO₂) is a benzamide derivative characterized by a heptoxy (-O-C₇H₁₅) substituent at the 2-position of the benzamide core. Benzamides, as a class, are amides derived from benzoic acid and exhibit diverse physicochemical and biological properties influenced by their substituents.
Properties
CAS No. |
100243-38-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-heptoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) |
InChI Key |
IQXXUMKLTPIHNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Other CAS No. |
100243-38-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-heptyloxy- typically involves the reaction of o-heptyloxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the amidation reaction, where the carboxylic acid group of o-heptyloxybenzoic acid is converted to an amide group in the presence of a dehydrating agent such as thionyl chloride or carbodiimide.
Industrial Production Methods: In industrial settings, the production of benzamide, o-heptyloxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzamide, o-heptyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Heptyloxybenzoic acid
Reduction: o-Heptyloxybenzylamine
Substitution: Various substituted benzamides depending on the reagent used
Scientific Research Applications
Benzamide, o-heptyloxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzamide, o-heptyloxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Ethylhexyl)benzamide (C₁₅H₂₃NO)
- Structural Differences : Features a branched 2-ethylhexyl group attached to the amide nitrogen instead of the 2-heptoxybenzamide’s ether-linked heptyl chain.
- Physicochemical Properties :
- Higher molecular weight (233.36 g/mol vs. 235.32 g/mol for 2-heptoxybenzamide) due to the branched alkyl chain.
- Increased lipophilicity (logP estimated >4) compared to 2-heptoxybenzamide (estimated logP ~3.5), affecting solubility and metabolic stability.
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structural Differences : Contains an ethoxy-oxoacetamido substituent and a carboxylic acid group, introducing polarity and hydrogen-bonding capacity.
- Physicochemical Properties :
- Lower lipophilicity (logP ~1.5–2.0) due to the carboxylic acid and ester groups.
- pH-dependent solubility, with increased ionization in basic environments.
2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide Hydrochloride
- Structural Differences : A hydroxybenzamide derivative with a complex amine side chain, enabling hydrogen bonding and ionic interactions.
- Physicochemical Properties :
- Moderate lipophilicity (logP ~2.5–3.0) balanced by hydrophilic groups (hydroxy and ammonium).
- Enhanced water solubility due to hydrochloride salt formation.
- Applications : Used in cancer research and enzyme inhibition studies, highlighting benzamides’ versatility in drug discovery .
Comparative Analysis Table
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